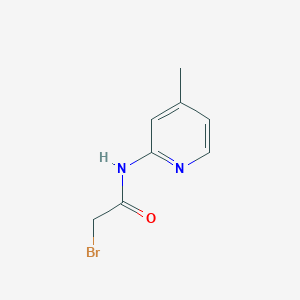

2-bromo-N-(4-methylpyridin-2-yl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrN2O |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

2-bromo-N-(4-methylpyridin-2-yl)acetamide |

InChI |

InChI=1S/C8H9BrN2O/c1-6-2-3-10-7(4-6)11-8(12)5-9/h2-4H,5H2,1H3,(H,10,11,12) |

InChI Key |

UXHQUFQQZJDQGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo N 4 Methylpyridin 2 Yl Acetamide

Direct Acylation Approaches for N-(4-Methylpyridin-2-yl)acetamide Formation

The initial step in one of the major synthetic pathways involves the formation of the N-(4-methylpyridin-2-yl)acetamide intermediate. This is typically achieved through the direct acylation of 2-amino-4-methylpyridine (B118599).

The most direct method for synthesizing 2-bromo-N-(4-methylpyridin-2-yl)acetamide is the reaction of 2-amino-4-methylpyridine with a bromo-acylating agent, such as bromoacetyl chloride or bromoacetyl bromide. This reaction is an example of nucleophilic acyl substitution, where the amino group of the pyridine (B92270) derivative attacks the electrophilic carbonyl carbon of the acyl halide.

A closely related and well-documented reaction is the acetylation of 2-amino-4-methylpyridine using acetic anhydride (B1165640) to yield N-(4-methylpyridin-2-yl)acetamide. In one procedure, 2-amino-4-methylpyridine is warmed with acetic anhydride to produce the acetamide (B32628) in high yield after crystallization . Similarly, the acylation of other substituted aminopyridines, such as 4-bromo-2-aminopyridine with acetyl chloride, proceeds efficiently in the presence of a base like pyridine in a solvent like dichloromethane (B109758) . These examples strongly support the feasibility of using a halogenated acylating agent like bromoacetyl chloride for the direct synthesis of the target compound.

The efficiency of the N-acylation of aminopyridines is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and temperature.

The selection of a base is critical. While strong bases like triethylamine (B128534) (Et3N) can be used, they may lead to the formation of undesired N,N-diacylation byproducts, particularly with highly reactive acylating agents semanticscholar.org. The use of a weaker base, such as pyridine, can help to avoid this side reaction and yield the desired mono-acylated product cleanly semanticscholar.org. In some cases, the reaction can proceed without any additional base, using the amine substrate itself to neutralize the acid byproduct nih.gov.

The solvent choice also plays a significant role. Dichloromethane (DCM) is a commonly used solvent for these types of acylation reactions, as it is relatively inert and effectively dissolves the reactants nih.gov. Other solvents and conditions, such as microwave irradiation in the absence of a solvent, have been explored to develop more environmentally friendly and efficient protocols mdpi.comorientjchem.org.

Temperature is another important factor. Acylation reactions are often conducted at room temperature or cooled to 0 °C, especially during the addition of the reactive acylating agent, to control the reaction rate and minimize side reactions nih.govorgsyn.org. Subsequent stirring at room temperature for several hours is typical to ensure the reaction goes to completion .

Table 1: Optimization of N-Acylation Reaction Conditions

| Parameter | Reagent/Condition | Purpose/Observation | Source(s) |

|---|---|---|---|

| Acylating Agent | Acetic Anhydride, Acetyl Chloride | Provides the acyl group for amide formation. | |

| Base | Pyridine, Triethylamine (Et3N) | Neutralizes HCl byproduct. Weaker bases like pyridine can prevent N,N-diacylation. | semanticscholar.org |

| Solvent | Dichloromethane (DCM) | Common solvent for dissolving reactants. | nih.gov |

| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side product formation. | nih.gov |

| Alternative Method | Microwave Irradiation | Can lead to faster reaction times and improved yields under greener conditions. | mdpi.comorientjchem.org |

Strategies for Bromo-Introduction into N-(4-Methylpyridin-2-yl)acetamide Scaffolds

An alternative synthetic route involves first preparing N-(4-methylpyridin-2-yl)acetamide and then introducing the bromine atom in a subsequent step. This approach requires careful consideration of regioselectivity.

The direct bromination of N-(4-methylpyridin-2-yl)acetamide can be achieved using various brominating agents. The position of bromination on the pyridine ring is directed by the existing substituents. The acetylamino group is an activating, ortho-, para-directing group, while the ring nitrogen is deactivating. This would likely direct bromination to the 3- or 5-position of the pyridine ring.

Indeed, the compound 2-acetylamino-5-bromo-4-methylpyridine is commercially available and has a reported melting point of 151-155 °C scientificlabs.co.uk. This indicates that bromination of N-(4-methylpyridin-2-yl)acetamide can occur regioselectively at the 5-position. Common brominating agents for such aromatic systems include N-bromosuccinimide (NBS), which is often used for its selectivity and milder reaction conditions compared to elemental bromine echemi.commdpi.com. The reaction conditions, such as the solvent and the presence of a catalyst or promoter, can be fine-tuned to achieve the desired regioselectivity mdpi.com.

This strategy involves synthesizing the target molecule from a pyridine ring that is already brominated in the desired position.

One approach begins with 2-bromo-4-methylpyridine (B133514) as the starting material sigmaaldrich.com. This precursor can be synthesized from 2-methyl-4-aminopyridine (B1174260) via a Sandmeyer-type reaction, involving diazotization with sodium nitrite (B80452) in the presence of hydrobromic acid and bromine chemicalbook.com. The resulting 2-bromo-4-methylpyridine can then potentially be used in subsequent reactions to build the final acetamide structure.

Alternatively, a more common approach is the acylation of a brominated aminopyridine. For instance, 2-amino-5-bromo-4-methylpyridine (B189383) serves as a direct precursor to the analogous 5-bromo-substituted acetamide uni.lunih.gov. By reacting this brominated amine with bromoacetyl chloride or a similar acylating agent, one could potentially synthesize the target compound's structural isomer. The synthesis of N-(4-bromopyridin-2-yl)acetamide from 4-bromo-2-aminopyridine and acetyl chloride is a well-established example of this type of reaction . This demonstrates the general applicability of acylating brominated aminopyridines to obtain the corresponding N-(bromopyridin-yl)acetamides.

Precursor Synthesis via Brominated Pyridine Derivatives

Preparation of 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one (B1344646) Intermediates

The synthesis of this compound typically proceeds through the formation of a crucial intermediate, 2-bromo-1-(4-methylpyridin-2-yl)ethan-1-one. nih.gov This α-bromoketone is a key synthon, and its preparation is a critical step. A general and widely applicable method for the synthesis of α-bromoketones involves the bromination of the corresponding ketone. jingyepharma.com

In the context of preparing 2-bromo-1-(4-methylpyridin-2-yl)ethan-1-one, the precursor would be 1-(4-methylpyridin-2-yl)ethan-1-one. The synthesis would involve the reaction of this ketone with a brominating agent. A common procedure for such a transformation is the reaction of the ketone with bromine in a suitable solvent, often in the presence of a catalyst. For instance, the bromination of 4'-methylpropiophenone (B145568) is achieved by reacting it with bromine in chloroform (B151607) with a catalytic amount of aluminum chloride. A similar strategy could be employed for the synthesis of the target intermediate. The reaction would likely proceed by the formation of an enol or enolate, which then attacks the bromine molecule.

The general reaction scheme for the bromination of a ketone is as follows:

| Reactant | Reagent | Solvent | Product |

| 1-(4-methylpyridin-2-yl)ethan-1-one | Bromine (Br₂) | Chloroform | 2-bromo-1-(4-methylpyridin-2-yl)ethan-1-one |

This table illustrates a plausible synthetic route based on established chemical principles.

Once the 2-bromo-1-(4-methylpyridin-2-yl)ethan-1-one intermediate is synthesized and purified, it can then be reacted with an appropriate amine to form the final this compound product.

Derivatization and Analog Synthesis from this compound

The presence of a reactive bromine atom and a modifiable acetamide moiety makes this compound a versatile scaffold for the synthesis of a diverse range of analogs.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. ksu.edu.sa These reactions typically proceed via an S\N2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. byjus.comlibretexts.org The rate and efficiency of these reactions depend on the strength of the nucleophile, the solvent, and the reaction conditions.

A range of nucleophiles can be employed in these reactions, including:

S-alkylation: Thiols and their corresponding thiolates can react to form thioether derivatives. For example, 1-substituted-1H-tetrazole-5-thiol has been used in S-alkylation reactions with similar 2-bromoethanone derivatives. researchgate.net

N-alkylation: Amines, both primary and secondary, can be used to introduce new nitrogen-containing substituents.

O-alkylation: Alcohols and phenols can react to form ether linkages.

The general scheme for nucleophilic substitution is depicted below:

| Starting Material | Nucleophile (Nu⁻) | Product |

| This compound | R-SH (Thiol) | 2-(R-thio)-N-(4-methylpyridin-2-yl)acetamide |

| This compound | R₂NH (Amine) | 2-(R₂N)-N-(4-methylpyridin-2-yl)acetamide |

| This compound | R-OH (Alcohol) | 2-(R-oxy)-N-(4-methylpyridin-2-yl)acetamide |

This table provides examples of potential nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. nih.gov These reactions typically involve the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound, with its bromo-substituent, is a suitable substrate for such transformations, enabling the synthesis of complex biaryl and heteroaryl structures. nih.govresearchgate.net

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

A significant advantage of the Suzuki-Miyaura reaction is its high degree of functional group tolerance. nih.govlibretexts.org This allows for the coupling of substrates bearing a wide range of functional groups without the need for protecting groups. The reaction conditions are generally mild, which helps in preserving sensitive functionalities. For instance, nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes have been shown to be effective catalysts in Suzuki-Miyaura coupling reactions, indicating tolerance to the nitrile group. nih.gov This tolerance is crucial when synthesizing complex molecules with diverse chemical features.

The Suzuki-Miyaura reaction is extensively used for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. nih.govorganic-chemistry.orgresearchgate.net By coupling this compound with various aryl or heteroaryl boronic acids (or their esters), a library of analogs with different aromatic substituents can be generated.

An illustrative example of a Suzuki-Miyaura coupling to form a biaryl analog is shown below:

| Aryl Halide | Boronic Acid | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | N-(4-methylpyridin-2-yl)-2-phenylacetamide |

This table demonstrates a representative Suzuki-Miyaura reaction for the synthesis of a biaryl analog.

Modifications of the Acetamide Moiety

The acetamide group in this compound also offers opportunities for chemical modification. For instance, the amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine, which can then be further functionalized.

A more direct modification involves the replacement of the entire acetamide group. Research has shown that in a structurally related complex pyridinyl acetamide, the acetamide group can be replaced by an alkylurea moiety. nih.gov This type of transformation significantly alters the structure and properties of the molecule and highlights the potential for diverse derivatization at this position. Such modifications are crucial in medicinal chemistry for optimizing the pharmacological profile of a lead compound. archivepp.com

Spectroscopic Characterization and Analytical Purity Assessment

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For 2-bromo-N-(4-methylpyridin-2-yl)acetamide, the spectrum would be characterized by several key absorption bands corresponding to its amide, pyridine (B92270), and bromoalkyl moieties.

The principal vibrations would include the N-H stretch of the secondary amide, the C=O (Amide I band) stretch, and the N-H bend coupled with C-N stretch (Amide II band). The pyridine ring would exhibit characteristic C=C and C=N stretching vibrations, as well as C-H stretching and bending modes. The presence of the bromine atom is indicated by the C-Br stretching vibration, which appears in the fingerprint region of the spectrum.

Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3350-3250 | Strong, Sharp |

| Aromatic C-H Stretch | Pyridine Ring | 3100-3000 | Medium |

| Aliphatic C-H Stretch | CH₂ and CH₃ | 3000-2850 | Medium |

| C=O Stretch (Amide I) | Amide | 1700-1660 | Strong |

| N-H Bend (Amide II) | Amide | 1570-1515 | Strong |

| C=C and C=N Stretches | Pyridine Ring | 1600-1450 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

In ¹H NMR spectroscopy, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) indicates the electronic environment of the protons, the integration value reveals the number of protons in a set, and the splitting pattern (multiplicity) provides information about adjacent protons.

For this compound, one would expect to see five distinct signals:

A singlet for the amide (N-H) proton, which is often broad.

A singlet for the two protons of the bromomethylene (-CH₂Br) group.

A singlet for the three protons of the methyl (-CH₃) group on the pyridine ring.

Two distinct signals for the three aromatic protons on the pyridine ring, likely a singlet and two doublets, depending on their coupling.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H (Amide) | 9.0 - 8.0 | Singlet (broad) | 1H |

| Pyridine H (position 6) | 8.2 - 8.0 | Doublet | 1H |

| Pyridine H (position 3) | 8.0 - 7.8 | Singlet | 1H |

| Pyridine H (position 5) | 7.0 - 6.8 | Doublet | 1H |

| CH₂Br | 4.2 - 4.0 | Singlet | 2H |

Proton-decoupled ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom. careerendeavour.com The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment. weebly.com For this compound, eight distinct signals are predicted, corresponding to the eight carbon atoms in the molecule.

The carbonyl carbon of the amide group would appear significantly downfield. The carbons of the pyridine ring would resonate in the aromatic region, while the methyl and methylene (B1212753) carbons would appear in the upfield aliphatic region. The carbon atom bonded to bromine will be shifted downfield compared to a standard alkyl carbon due to the electronegativity of the bromine atom. weebly.com

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 168 - 165 |

| Pyridine C (position 2) | 152 - 150 |

| Pyridine C (position 4) | 149 - 147 |

| Pyridine C (position 6) | 148 - 146 |

| Pyridine C (position 3) | 120 - 118 |

| Pyridine C (position 5) | 115 - 113 |

| CH₂Br | 35 - 25 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. In Electron Ionization (EI-MS), the compound is ionized to form a molecular ion (M⁺˙), which can then break apart into smaller, characteristic fragment ions.

The molecular weight of this compound is 229.07 g/mol . A key feature in its mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z values of 228 and 230. msu.edu

Common fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the bromoacetyl group or the bromine atom.

Predicted Mass Spectrometry Data for this compound

| m/z | Ion Identity | Significance |

|---|---|---|

| 230 / 228 | [M]⁺˙ | Molecular Ion (shows 1:1 isotopic pattern for Br) |

| 149 | [M - Br]⁺ | Loss of a bromine radical |

| 108 | [C₆H₈N₂]⁺˙ | 2-amino-4-methylpyridine (B118599) fragment |

Chromatographic Techniques for Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture and assessing the purity of a compound. For a molecule like this compound, a reverse-phase HPLC method would be most suitable.

This method would typically employ a non-polar stationary phase, such as a C18 column, and a polar mobile phase. glsciencesinc.com A gradient elution, starting with a high percentage of water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol, would effectively separate the target compound from any impurities. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Typical HPLC Conditions for Purity Analysis

| Parameter | Description |

|---|---|

| Column | Reverse-Phase C18, e.g., 4.6 x 150 mm, 5 µm particle size glsciencesinc.com |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Column Temperature | 30 °C |

Ultra-Performance Liquid Chromatography (UPLC)

For instance, a reverse-phase UPLC method, analogous to that used for other bromo-acetamide derivatives, would be highly suitable. sielc.comsielc.com Such a method would typically employ a C18 stationary phase, which is effective for retaining and separating compounds with moderate polarity like the target molecule. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The use of smaller particle sizes (typically sub-2 µm) in the UPLC column enhances separation efficiency, allowing for the detection of even minor impurities. sielc.comsielc.com

A hypothetical UPLC method for the analysis of this compound is detailed in the table below.

Table 1: Illustrative UPLC Method Parameters for Purity Assessment

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | UV at 254 nm |

| Gradient | 5% to 95% B over 5 minutes |

This method would be expected to yield a sharp, well-defined peak for the main compound, with any impurities appearing as separate, smaller peaks. The retention time of the main peak would be a characteristic feature for the identification of this compound under the specified conditions. The purity of the sample would be determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a chemical compound. This data is crucial for validating the empirical formula of a newly synthesized molecule like this compound.

The theoretical elemental composition of this compound, which has the molecular formula C₈H₉BrN₂O, can be calculated based on its atomic constituents. chemscene.com The molecular weight of this compound is 229.07 g/mol . chemscene.com The theoretical percentages of carbon, hydrogen, and nitrogen are then compared against the experimentally determined values obtained from elemental analysis instrumentation. A close correlation between the theoretical and experimental values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and, by extension, its empirical formula.

While specific experimental elemental analysis data for this compound is not found in the reviewed literature, the expected theoretical values can be calculated and would be the benchmark for any future analysis. In studies of related N-aryl acetamides, such as 2-bromo-N-(2-chlorophenyl)acetamide and 2-bromo-N-(4-bromophenyl)acetamide, elemental analysis has been routinely used to confirm their composition. researchgate.netresearchgate.net

The table below presents the calculated theoretical elemental composition for this compound.

Table 2: Theoretical Elemental Composition of C₈H₉BrN₂O

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 41.97% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.96% |

| Bromine | Br | 79.90 | 1 | 79.90 | 34.88% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.23% |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.98% |

| Total | 229.07 | 100.00% |

The successful synthesis of this compound would be, in part, confirmed by experimental elemental analysis results that closely match these theoretical percentages.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical studies are fundamental to describing the electron distribution and energy levels within a molecule, which dictate its chemical and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is employed to optimize molecular geometries and predict a wide range of properties. For acetamide (B32628) derivatives, DFT calculations have been used to determine ground state energies and optimized structural parameters. nih.gov For instance, in a study of a related ligand, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, DFT was used to calculate the ground state energy, which was found to be -1008.69854 atomic units (a.u.). nih.gov Such calculations provide a foundational understanding of the molecule's stability. nih.gov

DFT studies on various substituted acetamide derivatives have also been performed to understand their local reactivity. nih.gov These computations help in identifying the sites within the molecule that are susceptible to electrophilic or nucleophilic attack. nih.gov The choice of basis sets, such as B3LYP/6-311G**, is common in these theoretical studies to ensure accuracy. researchgate.net

Table 1: Example of DFT Calculated Parameters for a Related Acetamide Ligand Data for 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide

| Parameter | Value |

|---|---|

| Ground State Energy | -1008.69854 a.u. |

| Optimization Method | Density Functional Theory |

This table presents data for a related acetamide compound to illustrate the outputs of DFT calculations. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

In studies of acetamide derivatives, the HOMO and LUMO energies are calculated to predict the most likely sites for chemical reactions. nih.gov A small HOMO-LUMO gap suggests higher reactivity. FMO analysis helps explain reaction mechanisms, such as cycloadditions, by examining the overlap between the frontier orbitals of the interacting molecules. wikipedia.orgresearchgate.net The principle holds that the filled orbitals of different molecules repel each other, while the filled orbitals of one and the empty orbitals of another (especially HOMO and LUMO) interact to cause attraction, guiding the reaction pathway. wikipedia.org

Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. wolfram.com It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The MESP surface is color-coded to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. wolfram.com

For acetamide derivatives, MESP maps can identify the electron-rich oxygen atom of the carbonyl group and nitrogen atoms as potential sites for hydrogen bonding and electrophilic interactions. tci-thaijo.org This analysis provides a guide for the initial stages of a reaction, where electrostatic interactions are dominant. tci-thaijo.org

Reactivity Descriptors and Chemical Hardness Analysis

Based on DFT and FMO calculations, various global reactivity descriptors can be derived to quantify a molecule's reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), and global hardness (η). nih.gov

Ionization Potential (I) : The energy required to remove an electron, often approximated by the energy of the HOMO (-EHOMO).

Electron Affinity (A) : The energy released when an electron is added, approximated by the energy of the LUMO (-ELUMO).

Global Hardness (η) : A measure of the molecule's resistance to change in its electron distribution. It is calculated as (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ) : The power of an atom to attract electrons to itself, calculated as (I + A) / 2.

Studies on acetamide derivatives have used these descriptors to compare the reactivity of different substituted compounds, suggesting that molecules with bromophenyl substitutions may be potent biological agents. nih.gov

Conformational Analysis and Stereochemical Considerations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Crystal structure analysis of related compounds provides precise data on their solid-state conformation.

For example, in the crystal structure of 2-bromo-N-(4-bromophenyl)acetamide, the conformation of the N-H bond is reported to be anti to both the carbonyl C=O and the C-Br bonds in the side chain. researchgate.net In the related compound 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide, the asymmetric unit contains two molecules where the dihedral angles between the pyridine (B92270) and benzene (B151609) rings are significantly different, at 87.99(9)° and 84.28(9)°. nih.govnih.gov This twist is a key conformational feature. Furthermore, an intramolecular C-H···O hydrogen bond is observed, which influences the conformation by forming an S(6) ring motif. nih.govnih.gov

Table 2: Dihedral Angles in a Related Compound Data for 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide

| Parameter | Molecule A | Molecule B |

|---|---|---|

| Dihedral Angle (Pyridine-Benzene) | 87.99 (9)° | 84.28 (9)° |

This table shows the significant twist between the two aromatic rings in the two independent molecules found in the crystal structure. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is essential in drug discovery for screening potential drug candidates. Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the ligand-receptor complex over time. nih.gov

MD simulations track the motions of atoms and molecules, providing insights into the dynamic conformational changes of the complex. nih.gov For acetamide derivatives, these simulations can verify the stability of the compound within a protein's active site and analyze the pattern of interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov These computational studies can suggest that certain derivatives may hold potential as therapeutic agents by demonstrating stable binding to biological targets like the insulin-like growth factor-1 receptor (IGF-1R) or the SARS-CoV-2 main protease. nih.govnih.gov

Prediction of Biological Activity through In Silico Models

In the absence of direct experimental data, computational and theoretical chemistry provides a powerful avenue for the preliminary assessment of the biological potential of novel chemical entities. For the compound 2-bromo-N-(4-methylpyridin-2-yl)acetamide, in silico models can be employed to predict its pharmacokinetic properties, potential biological targets, and structure-activity relationships. These predictive studies are crucial in guiding further experimental investigations and in the rational design of new derivatives with enhanced activity and optimized properties.

In silico approaches such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions are instrumental in modern drug discovery. While specific studies on this compound are not extensively available in the current literature, the methodologies described herein are based on established computational practices applied to analogous bromo-substituted and N-pyridyl acetamide compounds.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein target. For this compound, molecular docking could be employed to screen for potential protein targets, such as enzymes or receptors, implicated in various diseases.

The process involves preparing the three-dimensional structure of the ligand and the target protein. The ligand is then placed into the binding site of the protein, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose. Lower binding energy scores typically indicate a more stable protein-ligand complex and a higher likelihood of biological activity.

For instance, based on studies of similar heterocyclic compounds, potential targets for this compound could include bacterial enzymes, fungal proteins, or kinases involved in cell signaling pathways. A hypothetical docking study against a bacterial protein, such as DNA gyrase, might yield results as illustrated in the table below.

Table 1: Hypothetical Molecular Docking Results for this compound against Bacterial DNA Gyrase

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | Strong predicted binding affinity |

| Interacting Residues | TYR-122, ASP-73, GLY-77 | Key amino acids in the binding pocket involved in interactions |

| Hydrogen Bonds | 2 | Formation of stable hydrogen bonds with the protein backbone |

| Hydrophobic Interactions | 5 | Significant non-polar interactions contributing to binding |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built by correlating physicochemical properties or molecular descriptors of compounds with their experimentally determined activities. While a specific QSAR model for derivatives of this compound would require a dataset of synthesized and tested analogs, the principles of QSAR can be outlined.

Key molecular descriptors that would be relevant for such a study include:

Electronic properties: Dipole moment, partial atomic charges.

Steric properties: Molecular volume, surface area, and specific substituent parameters.

Hydrophobic properties: LogP (partition coefficient), a measure of lipophilicity.

Topological indices: Descriptors that quantify molecular shape and branching.

A hypothetical QSAR equation for a series of related compounds might look like:

Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Weight)

Where c0, c1, c2, and c3 are coefficients determined from statistical regression analysis. Such an equation would allow for the prediction of the biological activity of new, unsynthesized derivatives.

ADMET Prediction

The ADMET profile of a compound is a critical determinant of its potential as a drug candidate. In silico tools can predict these properties based on the chemical structure of this compound.

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Indicates moderate ability to cross the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Suggests a lower likelihood of central nervous system side effects. |

| Plasma Protein Binding | ~85% | High binding may affect the free concentration of the compound. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this enzyme. |

| CYP450 3A4 Inhibition | Inhibitor | Potential for interactions with drugs metabolized by this enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| Ames Test | Non-mutagenic | Predicted to be non-carcinogenic. |

| hERG Inhibition | Low risk | Reduced likelihood of causing cardiac arrhythmias. |

These in silico predictions provide a valuable, albeit preliminary, assessment of the biological potential of this compound. They serve as a foundational guide for prioritizing experimental validation and for the rational design of new analogs with improved pharmacological profiles.

In Vitro Biological Activity Profiling

Enzyme Inhibition Studies

Based on a comprehensive review of publicly available scientific literature, there are no specific studies detailing the in vitro enzyme inhibition properties of 2-bromo-N-(4-methylpyridin-2-yl)acetamide for the enzymes listed below. The following sections reflect the absence of available data.

Cholinesterase Inhibition (e.g., AChE, BChE)

There is currently no published research available that has investigated the inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Therefore, no data on its potential as a cholinesterase inhibitor can be provided.

Cyclooxygenase (COX-1, COX-2) Inhibition

No scientific studies were found that have evaluated the in vitro inhibitory activity of this compound against either cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2). As such, there is no data to report on its efficacy as a COX inhibitor.

Urease Enzyme Inhibition

A thorough search of scientific databases yielded no studies concerning the in vitro inhibition of the urease enzyme by this compound.

HMG-CoA Reductase Inhibition

There is no available data in the scientific literature regarding the in vitro inhibition of HMG-CoA reductase by this compound.

Phosphodiesterase Inhibition

No research has been published on the potential for this compound to inhibit phosphodiesterase enzymes in vitro.

Receptor Binding and Modulation

There are no publicly available scientific reports or data from in vitro studies on the binding properties or modulatory effects of this compound on any biological receptors.

Metabotropic Glutamate (B1630785) Receptor Antagonism

Comprehensive searches of scientific databases and literature have not yielded any specific in vitro studies detailing the activity of this compound as a metabotropic glutamate receptor antagonist. Therefore, no data on its binding affinity, potency, or efficacy at any of the metabotropic glutamate receptor subtypes can be provided at this time.

Corticotropin-Releasing Factor Receptor (CRF1) Antagonism

There is currently no publicly available in vitro data to characterize the activity of this compound as a corticotropin-releasing factor receptor 1 (CRF1) antagonist. Investigations into its potential to bind to and modulate the function of the CRF1 receptor have not been reported in the reviewed scientific literature.

Peripheral Benzodiazepine (B76468) Receptor Ligand Activity

No specific in vitro studies have been found in the public domain that assess the binding affinity or functional activity of this compound at the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO).

Anti-inflammatory Activities

Detailed in vitro studies on the anti-inflammatory properties of this compound are not available in the current body of scientific literature.

Modulation of Cytokine Production

There are no specific data from in vitro assays to report on the ability of this compound to modulate the production of inflammatory or anti-inflammatory cytokines.

Antiviral Activity Assessment

Direct in vitro antiviral activity assessment of this compound has not been specifically reported. However, a study on a structurally related compound, a 2-bromo congener from a series of thioquinazoline-N-aryl-acetamide hybrids, has been conducted against SARS-CoV-2. This compound, identified as 17g , demonstrated antiviral activity.

In this study, the 2-bromo derivative 17g was found to have the highest antiviral activity among the tested thioquinazoline-N-aryl-acetamide hybrids, with a half-maximal inhibitory concentration (IC50) of 21.4 µM. nih.gov However, it also showed some level of cytotoxicity, with a 50% cytotoxic concentration (CC50) of 184.9 µM, resulting in a selectivity index (SI) of 8.64. nih.gov Further investigation into its mechanism of action at a concentration of 125 µM revealed moderate inhibition of the virus at the adsorption stage (29.6% inhibition), potent inhibition at the replication stage (50% inhibition), and a significant virucidal effect (47.8% inhibition). nih.gov

Table 1: In Vitro Antiviral Activity of Compound 17g against SARS-CoV-2

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Mechanism of Action (Inhibition %) |

|---|---|---|---|---|

| 17g | 21.4 | 184.9 | 8.64 | Adsorption: 29.6%, Replication: 50%, Virucidal: 47.8% |

Data sourced from a study on thioquinazoline-N-aryl-acetamide hybrids. nih.gov

Anti-thrombolytic Activity

No in vitro studies concerning the anti-thrombolytic or anticoagulant properties of this compound have been identified in the reviewed scientific literature.

Mechanistic Elucidation of Biological Interactions

Molecular Target Identification and Validation

Specific molecular targets for 2-bromo-N-(4-methylpyridin-2-yl)acetamide have not been detailed in the provided research. However, the broader class of bromodomain-containing proteins, which recognize acetylated lysine (B10760008) residues on proteins, are known targets for molecules with similar structural motifs. nih.govacs.org For instance, bromodomains like BRD4 and ATAD2 have been extensively studied as targets for drug discovery. acs.org The validation of such targets typically involves a combination of techniques, including X-ray crystallography to map binding sites and cellular assays to confirm the biological effect of the interaction. nih.gov

Interaction with Cellular Components and Pathways

The following subsections describe key cellular pathways that are often modulated by bioactive compounds. The specific effects of this compound on these pathways require direct empirical investigation.

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It can be triggered by cellular stress and is often associated with the arrest of the cell cycle at specific checkpoints, such as the G2/M phase. nih.gov This arrest prevents the propagation of damaged cells. nih.gov The induction of apoptosis is frequently correlated with the activation of caspases and the cleavage of substrates like poly (ADP-Ribose) polymerase (PARP). nih.gov While these are fundamental mechanisms in cell biology, specific studies detailing the ability of this compound to induce apoptosis or cause cell cycle arrest are not presently available.

Inflammatory pathways are crucial in the body's response to pathogens and injury. Compounds can exert anti-inflammatory effects by modulating these signaling cascades.

TLR4/NF-κB Pathway : Toll-Like Receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes bacterial components like lipopolysaccharide (LPS). nih.gov Its activation triggers a signaling cascade that leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.govnih.gov Activated NF-κB then moves to the nucleus to promote the expression of pro-inflammatory cytokines such as TNF-α and various interleukins. nih.gov Modulation of this pathway is a major strategy for controlling inflammation. nih.gov

Keap1-Nrf2-HO-1 Pathway : This pathway is a primary defense mechanism against oxidative stress, which is closely linked to inflammation. mdpi.comresearchgate.net Under normal conditions, the Keap1 protein binds to the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), leading to its degradation. nih.gov In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govmdpi.com There, it binds to the Antioxidant Response Element (ARE) in the DNA, initiating the transcription of various protective genes, including heme oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme. mdpi.commdpi.com Activation of the Keap1-Nrf2 pathway is a therapeutic target for diseases involving oxidative stress and inflammation. researchgate.net

Table 1: Overview of Key Inflammatory Pathways

| Pathway | Key Components | Function | Potential Modulation Effect |

|---|---|---|---|

| TLR4/NF-κB | TLR4, MyD88, NF-κB | Initiates innate immune response to pathogens, leading to pro-inflammatory cytokine production. nih.govnih.gov | Inhibition can reduce excessive inflammation. |

| Keap1-Nrf2-HO-1 | Keap1, Nrf2, HO-1 | Protects cells from oxidative stress and inflammation by upregulating antioxidant genes. mdpi.comresearchgate.netnih.gov | Activation can enhance cellular defense and resolve inflammation. mdpi.com |

The cytoskeleton, composed of protein filaments like actin, provides structural support to cells and is essential for processes such as cell division and migration. The ability of a compound to influence cytoskeletal organization can have significant implications for its biological activity, particularly in contexts like cancer metastasis or wound healing. Currently, there is no specific information available regarding the effect of this compound on cytoskeletal dynamics or cell migration.

The bromoacetamide functional group is known to be a reactive moiety that can form covalent bonds with nucleophilic residues, such as cysteine, in protein active sites. This irreversible binding can lead to potent and long-lasting inhibition of enzyme activity. Furthermore, the pyridine (B92270) ring and amide group present in this compound can participate in non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for the initial recognition and binding of the molecule to a protein's active or allosteric site.

Analysis of Specific Molecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The specific orientation of a molecule within a protein's binding pocket is determined by a variety of non-covalent interactions. Analysis of structurally related compounds provides insight into the types of interactions that this compound might form.

Hydrogen Bonding : Crystal structure analyses of similar acetamide-containing molecules reveal the prevalence of hydrogen bonds. researchgate.netnih.gov The amide group (-NH-C=O) in this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). tandfonline.comyoutube.com These can form strong, directional interactions with amino acid residues in a protein, such as the backbone or side chains of asparagine, glutamine, or serine. In the solid state, related molecules form intermolecular N-H···O hydrogen bonds that organize the molecules into chains. researchgate.netnih.govnih.gov

π-π Stacking : The 4-methylpyridine (B42270) ring is an aromatic system capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions, which involve the stacking of aromatic rings, contribute significantly to binding affinity. nih.govnih.gov Studies of a related compound, 2-(4-bromophenyl)-N-(5-methylpyridin-2-yl)acetamide, have shown the presence of weak π-π interactions between aromatic rings in its crystal structure, with a centroid-to-centroid distance of 3.6829 Å. nih.govnih.gov

Table 2: Potential Molecular Interactions of this compound

| Interaction Type | Functional Group Involved | Potential Interacting Partner (in Proteins) |

|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H | Carbonyl oxygen, Aspartate, Glutamate (B1630785) |

| Hydrogen Bond (Acceptor) | Carbonyl C=O, Pyridine Nitrogen | Amide N-H, Arginine, Serine, Threonine |

| π-π Stacking | 4-Methylpyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Bromine atom | Electron-rich atoms like Oxygen or Sulfur |

| Covalent Bonding | Bromoacetyl group | Cysteine, Lysine |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Pyridine (B92270) Ring Substitution Patterns on Bioactivity

The pyridine ring is a common scaffold in many biologically active compounds, and its substitution pattern plays a pivotal role in determining the molecule's efficacy and interaction with biological targets. nih.govresearchgate.net The specific placement of functional groups can significantly alter the electronic and steric properties of the entire molecule, thereby affecting its bioactivity. nih.gov

The positions of halogen and methyl groups on the pyridine ring are critical determinants of a compound's biological activity. In the case of "2-bromo-N-(4-methylpyridin-2-yl)acetamide," the bromine atom is at the 2-position of the acetamide (B32628) side chain, while the methyl group is at the 4-position of the pyridine ring.

Research on various pyridine derivatives has shown that the location of substituents can drastically alter their antiproliferative activity. nih.gov For instance, the presence of halogen atoms can sometimes lead to lower antiproliferative activity compared to derivatives with other functional groups. nih.gov However, the specific position of the halogen is crucial. In a series of 2-aryl-2-(pyridin-2-yl)acetamides, derivatives with ortho- and meta-substituents on an attached phenyl ring demonstrated high anticonvulsant activity. bris.ac.uknih.gov This suggests that the spatial arrangement of substituents relative to the core structure is a key factor.

The methyl group, an electron-donating group, at the 4-position of the pyridine ring in the target compound can also influence its electronic environment. The basicity of the pyridine nitrogen is subtly affected by the position of such groups, which can, in turn, affect how the molecule interacts with its biological target. nih.gov

Electron-withdrawing groups and steric hindrance are fundamental factors in SAR studies. Electron-withdrawing groups on a pyridine ring generally decrease its electron density, which can make it more susceptible to nucleophilic attack at the C-2 and C-4 positions. nih.govnih.gov This electronic modification can be critical for the molecule's binding affinity to a target protein. Studies on thieno[2,3-b]pyridines have shown that electron-withdrawing substituents like -CN and -NO2 can significantly impact binding energy. mdpi.com Conversely, in some pyridine derivatives, the presence of bulky groups has been associated with lower antiproliferative activity, indicating that steric hindrance can be detrimental to bioactivity. nih.gov

Impact of Acetamide Moiety Modifications on Activity

The acetamide moiety (-NH-C(O)-CH2Br) in "this compound" is a key structural feature that can be modified to tune the compound's properties. The amide bond's planarity and its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are vital for molecular interactions.

Modifications to the acetamide group, such as altering the substituent on the acetyl part, can have a significant impact on biological activity. For example, in a series of ketolides, the introduction of an (R)-alkyl group between the amide and another part of the molecule improved pharmacokinetic properties while maintaining antibacterial activity. nih.gov This highlights that even subtle changes to the linker between the aromatic ring and the amide can be a successful strategy in drug design.

Furthermore, replacing the hydrogen atoms on the carbon adjacent to the carbonyl group with other substituents can influence the molecule's reactivity and steric profile. The bromine atom in the target compound is a reactive site and its replacement with other groups would undoubtedly alter its biological activity.

Comparative Studies with Structurally Analogous Compounds

To better understand the SAR of "this compound," it is informative to compare it with structurally analogous compounds. These comparisons can reveal the importance of specific atoms or functional groups for the observed biological effects.

Replacing the bromine atom in the acetamide moiety with other halogens (fluorine, chlorine, or iodine) would create a series of analogs with varying properties. The size, electronegativity, and lipophilicity of the halogen atom can influence the compound's ability to cross cell membranes and interact with its target.

For example, in a study of 2-bromo-N-(4-bromophenyl)acetamide, the conformation of the N-H bond was found to be anti to both the C=O and C-Br bonds, a feature also observed in the chlorinated analog, 2-chloro-N-(4-chlorophenyl)acetamide. researchgate.net This suggests a degree of conformational similarity between bromo- and chloro-acetamides. In another study on N-haloimide complexes, the strength of halogen bonds varied with the halogen, following the order I > Br. nih.gov This indicates that changing the halogen can directly impact intermolecular interactions.

The following table illustrates how different halogen substituents can affect the properties of a molecule:

| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) |

| Fluorine (F) | 3.98 | 1.47 |

| Chlorine (Cl) | 3.16 | 1.75 |

| Bromine (Br) | 2.96 | 1.85 |

| Iodine (I) | 2.66 | 1.98 |

This table presents general properties of halogen atoms to illustrate the differences that would arise from substitution.

For instance, a series of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives were investigated as potential inhibitors of sirtuin 2 protein for cancer treatment. nih.gov This highlights the potential of pyrimidine-based acetamides in biological applications. Similarly, thiazole (B1198619) derivatives are also known for their wide range of biological activities. nih.gov

The table below outlines some key differences between these heterocyclic rings:

| Heterocycle | Number of Nitrogen Atoms | Aromaticity |

| Pyridine | 1 | Aromatic |

| Pyrimidine | 2 | Aromatic |

| Thiazole | 1 (and 1 Sulfur) | Aromatic |

This table provides a basic comparison of the heterocyclic cores.

Pyrazole (B372694) Derivatives as Structural Comparisons

In the exploration of the structure-activity relationships (SAR) of bioactive molecules, the use of structural analogs provides valuable insights into the key chemical features required for biological activity. Pyrazole derivatives, due to their diverse pharmacological activities and structural similarities to other heterocyclic systems, serve as important comparators for understanding the SAR of compounds like this compound. mdpi.comopenaccessjournals.com The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, known to be present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. mdpi.commdpi.com

SAR studies on various pyrazole derivatives have highlighted the importance of the substituents on the pyrazole ring for their biological effects. For instance, the nature and position of substituents on the pyrazole ring can significantly influence the biological activity of the resulting compounds. A variety of pyrazole derivatives have been synthesized and evaluated for their therapeutic potential, providing a rich dataset for comparative analysis.

To illustrate the structure-activity relationships within pyrazole derivatives that could serve as a basis for comparison, the following table summarizes the findings from various studies on the biological activities of different substituted pyrazoles.

| Compound ID | Pyrazole Core | Substituents | Biological Activity | Reference |

| 1 | 1H-pyrazole | 3-phenyl, 1-acetyl | Antimycobacterial | researchgate.net |

| 2 | 1H-pyrazole | 3,5-diphenyl | High inhibitory activity against meprin α | nih.gov |

| 3 | bis-pyrazole | -C-C-, -C-N-, -C-O- linkers | Inhibitors of phagocytosis | nih.gov |

| 4 | pyrazole acylhydrazone | N1 and acylhydrazone substituents | Antioxidant | mdpi.com |

| 5 | pyrazole amide | 3,4,5-trimethoxybenzoyl | Antiproliferative | mdpi.com |

| 6 | pyrazole | 4-aminobenzene sulfonamide | Selective for hCA I and II | researchgate.net |

| 7 | pyrazole | 3-aminobenzene sulfonamide | Selective for mtCA 1–3 | researchgate.net |

These examples demonstrate that the biological activity of pyrazole-containing compounds is highly dependent on the specific substitution pattern around the core pyrazole ring. This knowledge is instrumental when considering pyrazoles as structural analogs of this compound, as it suggests that a hypothetical pyrazole-containing analog could be fine-tuned for a specific biological target by modifying its substituents.

Rational Design Principles for Enhanced Biological Activity

The rational design of novel therapeutic agents aims to optimize the biological activity of a lead compound by making targeted chemical modifications based on an understanding of its mechanism of action and structure-activity relationships. For this compound, several rational design principles can be applied to enhance its biological activity, drawing from established strategies in medicinal chemistry. nih.gov

Another important design principle is structure-based drug design , which relies on the three-dimensional structure of the biological target. If the target of this compound is known, molecular docking studies can be employed to predict how analogs would bind to the active site. For instance, a series of novel pyrazole derivatives containing an acetamide bond were designed as potential BRAF V600E inhibitors based on the analysis of ligands from co-crystal structures. nih.gov This approach allows for the design of compounds with optimized interactions with key amino acid residues in the target's binding pocket, potentially leading to enhanced potency and selectivity. nih.gov

Molecular hybridization is another rational design strategy that involves combining pharmacophoric elements from different bioactive molecules to create a new hybrid compound with improved activity. For this compound, the N-(4-methylpyridin-2-yl) moiety and the bromoacetamide group could each be considered pharmacophores. One could envision hybrid molecules where the bromoacetamide part is replaced with a substituted pyrazole known to have a desired biological effect, while retaining the substituted pyridine ring to maintain or enhance target interaction.

The following table outlines some rational design strategies and their potential outcomes for enhancing the biological activity of analogs of this compound.

| Design Principle | Proposed Modification | Potential Outcome | Reference |

| Bioisosteric Replacement | Replace the acetamide linker with a substituted pyrazole ring. | Improved metabolic stability, enhanced target binding through new interactions, and novel intellectual property. | researchgate.net |

| Structure-Based Design | Modify substituents on the pyridine or a replacement pyrazole ring based on the target's binding site topology. | Increased potency and selectivity for the biological target. | nih.gov |

| Pharmacophore Hybridization | Combine the N-(4-methylpyridin-2-yl)acetamide scaffold with other known bioactive motifs. | Creation of a novel chemical entity with a potentially synergistic or enhanced biological effect. | nih.gov |

| Substitution Analysis | Systematically alter the position and nature of the methyl group on the pyridine ring and the bromine on the acetamide. | Elucidation of key structural requirements for activity and optimization of electronic and steric properties. | nih.gov |

By applying these rational design principles, it is possible to systematically explore the chemical space around the this compound scaffold to develop new analogs with superior biological profiles.

Applications in Chemical Biology and Lead Compound Development

Development and Utilization as Chemical Probes for Target Discovery

Chemical probes are essential small molecules used to study the function of proteins and their roles in disease. While the bromoacetamide functional group is a feature in various chemical probes, specific documented development and utilization of 2-bromo-N-(4-methylpyridin-2-yl)acetamide as a chemical probe for target discovery are not extensively detailed in the available scientific literature.

Fragment-Based Ligand Discovery (FragLites, PepLites)

Fragment-Based Ligand Discovery (FBDD) is a method for identifying starting points for drug design by screening small "fragment" molecules. A specialized subset of these fragments, known as FragLites and PepLites, has been developed to map the binding sites of proteins. These halogenated fragments are particularly useful in X-ray crystallography for identifying binding hotspots on a protein surface.

FragLites are simple compounds with hydrogen-bonding motifs and a halogen atom (like bromine or iodine) that aids in their detection through anomalous dispersion in crystallographic studies. This technique allows for the sensitive identification of even low-occupancy binding events. PepLites are conceptually similar but are derived from amino acids to mimic peptide interactions with proteins.

Screening of these fragments against bromodomain proteins, such as BRD4 and ATAD2, has successfully identified key interaction sites that can be exploited for developing more potent ligands. However, the available research does not specifically name This compound as one of the fragments used in these published FragLite or PepLite screens.

Strategies for Lead Compound Identification and Optimization

The identification of a lead compound is a critical step in the drug discovery pipeline, involving the identification of a chemical entity with desired pharmacological activity. This initial "hit" then undergoes optimization to improve its potency, selectivity, and pharmacokinetic properties to become a viable drug candidate.

Fragment-based approaches are a key strategy in lead identification. A fragment hit, typically with a molecular weight under 300 Da, provides an efficient starting point that can be elaborated into a more potent, lead-like molecule. The process often involves structure-based design, where the binding mode of the initial fragment informs the chemical modifications made during optimization.

While the chloroacetamide and bromoacetamide moieties are recognized reactive groups used in covalent fragment libraries for screening against various protein targets, specific strategies for the identification and optimization of This compound as a lead compound are not detailed in the reviewed literature.

Contribution to Understanding Biological Systems at the Molecular Level

Chemical probes and fragment-based screening contribute significantly to understanding complex biological systems. By identifying and engaging specific protein targets, these small molecules can help elucidate the function of individual proteins and their roles in larger cellular pathways.

For example, the use of chemical probes against the BET (Bromo and Extra C-Terminal domain) family of bromodomains has been instrumental in understanding their role in gene transcription and disease processes like inflammation and cancer. The development of potent and selective inhibitors allows researchers to probe the consequences of blocking a specific protein's activity within a cell or organism.

Although the broader class of bromo-functionalized compounds contributes to this field, the specific contributions of This compound to the molecular-level understanding of biological systems have not been specifically documented in the accessible scientific literature.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 2-bromo-N-(4-methylpyridin-2-yl)acetamide is not widely documented, presenting an opportunity for the development of novel and efficient synthetic methodologies. A logical starting point is the bromination of the commercially available precursor, N-(4-methylpyridin-2-yl)acetamide. However, future research should explore more sophisticated and versatile synthetic routes to enable the creation of analog libraries for structure-activity relationship (SAR) studies.

Promising strategies include:

Copper-Catalyzed Cross-Coupling (Goldberg Reaction): A highly effective method for forming N-aryl bonds involves the copper-catalyzed reaction of an amide with an aryl halide. A potential route could involve the direct coupling of 2-bromopyridine (B144113) derivatives with N-methylacetamide under the influence of a copper catalyst and a suitable ligand, such as 1,10-phenanthroline. nih.gov This approach could offer a direct and economical synthesis of the core scaffold. nih.gov

Chemodivergent Synthesis: Research into the reaction of α-bromoketones with 2-aminopyridines has shown that reaction conditions can be tuned to produce either N-(pyridin-2-yl)amides or imidazo[1,2-a]pyridines. nih.govrsc.org Exploring similar chemodivergent strategies starting with 2-amino-4-methylpyridine (B118599) and a bromoacetylating agent could yield not only the target compound but also other valuable heterocyclic structures from the same set of starting materials. rsc.org

Advanced Synthesis Technologies: The application of modern synthetic technologies such as microwave-assisted synthesis and continuous flow chemistry should be investigated. These methods can significantly reduce reaction times, improve yields, and offer better control over reaction parameters, facilitating a more rapid and greener synthesis for library production.

A summary of potential synthetic starting materials is provided below.

| Starting Material 1 | Starting Material 2 | Potential Method |

| N-(4-methylpyridin-2-yl)acetamide | Brominating Agent (e.g., NBS) | Direct Bromination |

| 2-Amino-4-methylpyridine | Bromoacetyl bromide | Direct Acylation |

| 2-Bromopyridine | N-methylacetamide | Goldberg Reaction nih.gov |

Advanced Mechanistic Investigations Using –Omics Technologies

The presence of an electrophilic bromoacetamide group suggests that this compound could function as a covalent inhibitor, forming a stable bond with nucleophilic residues (e.g., cysteine, histidine, lysine) in target proteins. Should initial screenings reveal biological activity, a deep dive into its mechanism of action using advanced -omics technologies would be a critical next step.

Chemical Proteomics for Target Identification: To identify the cellular targets of this compound, a chemical proteomics approach would be invaluable. researchgate.netnih.gov This involves synthesizing a probe version of the molecule, typically by incorporating an alkyne or azide (B81097) handle for "click" chemistry. This probe can be used in activity-based protein profiling (ABPP) to covalently label its protein targets directly in complex biological systems like cell lysates or even live cells. nih.govfrontiersin.org Subsequent enrichment and mass spectrometry analysis would identify the specific proteins that the compound interacts with, providing direct insight into its molecular targets. rsc.org

Metabolomics for Pathway Analysis: Untargeted metabolomics offers a powerful tool to obtain a snapshot of the metabolic state of a cell or organism following treatment with the compound. nih.govbasicmedicalkey.com By analyzing the global changes in small-molecule metabolites, researchers can infer which biochemical pathways are perturbed. nih.govmdpi.com For example, a significant accumulation of glycolytic intermediates coupled with a depletion of NAD+ could suggest that the compound targets NAD+ biosynthesis, a mechanism that has been elucidated for other bioactive molecules using this technique. youtube.com This provides a functional readout of the compound's effect, complementing the direct target identification from proteomics.

High-Throughput Screening and Virtual Screening Methodologies

To unlock the therapeutic potential of the this compound scaffold, large-scale screening methodologies are essential.

High-Throughput Screening (HTS): An HTS campaign is a cornerstone of modern drug discovery. For this compound, libraries of structural analogs could be rapidly synthesized and tested against a wide range of biological targets. mdpi.com Given the covalent nature of the compound, specialized HTS platforms are particularly relevant. Mass spectrometry (MS)-based HTS, for instance, can directly detect the formation of a covalent adduct between the compound and a target protein, offering a label-free and highly sensitive screening method. nih.gov This is particularly advantageous for screening covalent fragment libraries to identify initial hits. embopress.org

Virtual Screening (VS): Computational screening methods can dramatically accelerate the discovery of lead compounds by prioritizing molecules for experimental testing. wikipedia.org

Ligand-Based VS: If other compounds with a similar pyridinyl-acetamide scaffold are known to be active against a particular target, ligand-based methods can be used. computabio.com Techniques like pharmacophore modeling or 3D shape similarity can be employed to search large virtual databases for molecules that share the key features of known actives. wikipedia.orgnumberanalytics.com

Structure-Based VS: Once a protein target is identified (e.g., via proteomics), structure-based virtual screening, primarily molecular docking, can be performed. nih.gov This involves computationally placing the compound and its analogs into the binding site of the target protein to predict binding affinity and orientation, helping to rationalize observed activities and guide the design of more potent derivatives. numberanalytics.com

Integration of Computational and Experimental Approaches for Deeper Insights

The most powerful strategy for advancing our understanding of this compound involves a synergistic integration of computational and experimental techniques. nih.govfrontiersin.org This iterative cycle, where computational predictions guide experiments and experimental results refine computational models, can accelerate the entire research and development process.

A potential integrated workflow could include:

Prediction of Drug-Target Interactions: Utilize computational methods, from simple similarity searches to complex machine learning algorithms, to predict potential protein targets for the compound. nih.govnih.govmdpi.com

Experimental Validation: Test the top computational predictions using in vitro binding and activity assays, such as Surface Plasmon Resonance (SPR) to measure binding kinetics or enzymatic assays to measure functional inhibition. springernature.comnih.gov

Structural and Dynamic Analysis: Once a target is confirmed, use X-ray crystallography or cryo-EM to solve the structure of the compound-protein complex. Complement this static picture with molecular dynamics (MD) simulations to understand the dynamic behavior of the interaction and the stability of the covalent bond. frontiersin.org

QSAR Modeling: Synthesize a focused library of analogs and measure their biological activity. Use this data to build Quantitative Structure-Activity Relationship (QSAR) models that correlate chemical structures with activity, providing a predictive tool for designing the next generation of compounds with improved properties. nih.gov

Development of Targeted Chemical Tools

The inherent reactivity of the bromoacetamide moiety makes this compound an excellent candidate for development into a targeted chemical tool or probe. nih.gov Such probes are instrumental for studying protein function in a native biological context.

Design of Activity-Based Probes (ABPs): The core scaffold of this compound can be systematically modified to create highly selective ABPs. rsc.orgfrontiersin.org This involves the rational installation of a reporter tag, such as a fluorophore for imaging or biotin (B1667282) for affinity purification, through a linker arm. nih.gov The design must ensure that the probe retains its binding affinity and selectivity for the target protein.

Applications in Enzyme Profiling and Target Validation: These newly developed probes could be used to profile the activity of specific enzymes or enzyme families directly in complex proteomes. nih.govpnas.org For instance, if the compound is found to target a particular class of enzymes, the corresponding ABP could be used to visualize active enzyme populations in healthy versus diseased cells via fluorescence microscopy or gel-based analysis. frontiersin.org This approach is powerful for validating a protein as a drug target and for assessing the selectivity of drug candidates across the entire proteome. biorxiv.orgrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.